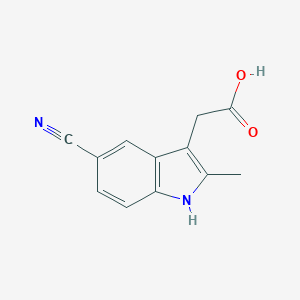

5-Cyano-2-methylindole-3-acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(5-cyano-2-methyl-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-7-9(5-12(15)16)10-4-8(6-13)2-3-11(10)14-7/h2-4,14H,5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXWGSGFUMSJBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)C#N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649601 | |

| Record name | (5-Cyano-2-methyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13218-36-5 | |

| Record name | (5-Cyano-2-methyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5-Cyano-2-methylindole-3-acetic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 5-Cyano-2-methylindole-3-acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of the core indole structure via the Fischer indole synthesis, followed by the introduction of the acetic acid moiety at the 3-position. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate the synthetic workflow and reaction pathway.

Overview of the Synthetic Strategy

The synthesis of this compound is strategically divided into two key transformations:

-

Step 1: Fischer Indole Synthesis of 5-Cyano-2-methylindole. This classic and robust method is employed to construct the indole nucleus. It involves the acid-catalyzed reaction of 4-cyanophenylhydrazine with acetone to form the corresponding phenylhydrazone, which then undergoes cyclization to yield the desired 5-cyano-2-methylindole.

-

Step 2: Alkylation of 5-Cyano-2-methylindole with Ethyl Bromoacetate and Subsequent Hydrolysis. The acetic acid side chain is introduced at the nucleophilic C3 position of the indole ring. This is achieved by alkylation with ethyl bromoacetate to form the ester intermediate, followed by basic hydrolysis to yield the final carboxylic acid product.

Experimental Protocols

Step 1: Synthesis of 5-Cyano-2-methylindole

This procedure is based on the well-established Fischer indole synthesis methodology.[1]

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (approx.) |

| 4-Cyanophenylhydrazine hydrochloride | 169.61 | 10.0 g | 0.059 |

| Acetone | 58.08 | 50 mL | - |

| Glacial Acetic Acid | 60.05 | 100 mL | - |

| Ethanol | 46.07 | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-cyanophenylhydrazine hydrochloride (10.0 g, 0.059 mol) in glacial acetic acid (100 mL).

-

Add acetone (50 mL) to the suspension.

-

Heat the reaction mixture to reflux with vigorous stirring for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture into a beaker containing 500 mL of ice-water with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).

-

Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic layers and wash with brine (100 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 5-cyano-2-methylindole.

Expected Yield: Based on analogous Fischer indole syntheses, the expected yield is in the range of 70-85%.

Step 2: Synthesis of this compound

This procedure involves the alkylation of the synthesized 5-cyano-2-methylindole followed by hydrolysis.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (approx.) |

| 5-Cyano-2-methylindole | 156.18 | 5.0 g | 0.032 |

| Sodium Hydride (60% dispersion in oil) | 24.00 (as NaH) | 1.54 g | 0.038 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | - |

| Ethyl Bromoacetate | 167.00 | 4.0 mL (5.34 g) | 0.032 |

| Ethanol | 46.07 | 50 mL | - |

| Sodium Hydroxide | 40.00 | 2.56 g | 0.064 |

| Water | 18.02 | 50 mL | - |

| 1 M Hydrochloric Acid | - | As needed | - |

| Diethyl Ether | 74.12 | As needed | - |

Procedure:

-

Alkylation: a. To a flame-dried 250 mL three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride (1.54 g, 0.038 mol) in mineral oil. b. Wash the sodium hydride with anhydrous hexane (2 x 10 mL) to remove the mineral oil, and then carefully add anhydrous THF (50 mL). c. Cool the suspension to 0 °C in an ice bath. d. Dissolve 5-cyano-2-methylindole (5.0 g, 0.032 mol) in anhydrous THF (50 mL) and add it dropwise to the sodium hydride suspension with stirring. e. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. f. Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (4.0 mL, 0.032 mol) dropwise. g. Allow the reaction to warm to room temperature and stir overnight. h. Quench the reaction by the careful addition of water (20 mL). i. Extract the mixture with diethyl ether (3 x 75 mL). j. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 5-cyano-2-methylindole-3-acetate.

-

Hydrolysis: a. Dissolve the crude ester in a mixture of ethanol (50 mL) and a solution of sodium hydroxide (2.56 g, 0.064 mol) in water (50 mL). b. Heat the mixture to reflux for 2-3 hours. c. After cooling, remove the ethanol under reduced pressure. d. Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material. e. Carefully acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid. f. The precipitated product is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound.

Expected Yield: The alkylation and subsequent hydrolysis are generally high-yielding reactions, with an expected overall yield for this step in the range of 60-80%.

Data Presentation

Table 1: Summary of Reactants and Expected Products

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 | 4-Cyanophenylhydrazine hydrochloride, Acetone | Glacial Acetic Acid | 5-Cyano-2-methylindole | 70 - 85 |

| 2 | 5-Cyano-2-methylindole | Sodium Hydride, Ethyl Bromoacetate, Sodium Hydroxide | This compound | 60 - 80 |

Visualizations

Synthetic Workflow

Caption: Overall workflow for the synthesis of this compound.

Reaction Pathway

Caption: Chemical reaction pathway for the synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Cyano-2-methylindole-3-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cyano-2-methylindole-3-acetic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of indole-3-acetic acid, it shares a structural scaffold with numerous biologically active molecules. The introduction of a cyano group at the 5-position and a methyl group at the 2-position of the indole ring is anticipated to modulate its physicochemical properties and biological activity, making it a valuable candidate for further investigation. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed experimental protocols for its synthesis and characterization. Furthermore, potential biological signaling pathways are explored based on the activity of structurally related compounds.

Physicochemical Properties

Precise experimental data for this compound is not extensively available in public literature. Therefore, a combination of predicted values and experimental data from structurally similar compounds is presented to offer a comprehensive profile.

Predicted Physicochemical Data

Computational models provide valuable estimates for the physicochemical properties of novel compounds. The following table summarizes the predicted data for this compound.

| Property | Predicted Value | Method of Prediction |

| Molecular Weight | 214.22 g/mol | --- |

| Melting Point (°C) | Not available | --- |

| Boiling Point (°C) | Not available | --- |

| pKa | ~4.5 | Based on indole-3-acetic acid and substituted analogues |

| logP | ~2.0 - 2.5 | Based on indole-3-acetic acid and substituted analogues |

| Aqueous Solubility | Low | Inferred from high logP and presence of nonpolar groups |

Comparative Physicochemical Data of Related Indole-3-Acetic Acid Derivatives

To provide context for the predicted values, the following table presents experimental data for closely related indole-3-acetic acid derivatives.

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | logP | Aqueous Solubility |

| Indole-3-acetic acid | 175.18 | 168.5[1] | 4.75 | 1.41[1] | 1.5 mg/mL[1] |

| 2-Methylindole-3-acetic acid | 189.21 | 205 (dec.)[2] | Not available | Not available | Not available |

| 5-Methylindole-3-acetic acid | 189.21 | 151 | Not available | 1.8 | Not available |

| 5-Methoxy-2-methylindole-3-acetic acid | 219.24 | 161-163[3] | 4.22 (Predicted)[4] | 1.9[5] | Soluble in methanol[3] |

| 5-Hydroxyindoleacetic acid | 191.18 | 161-163[6] | Not available | 1.1 | 24 mg/mL[6] |

Synthesis and Characterization

Proposed Synthetic Pathway: Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for the preparation of indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[7] A potential route to this compound is outlined below.

References

- 1. Japp klingemann reaction | PPTX [slideshare.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. 5-Methoxy-2-methylindole-3-acetic acid | C12H13NO3 | CID 76151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-methyl indole, 95-20-5 [thegoodscentscompany.com]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

5-Cyano-2-methylindole-3-acetic acid: A Technical Whitepaper on its Putative Mechanisms of Action

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide details the putative mechanisms of action for 5-Cyano-2-methylindole-3-acetic acid. As of the writing of this document, there is a lack of specific published research on this particular molecule. The proposed mechanisms are therefore extrapolated from the known biological activities of structurally related compounds, including derivatives of indole-3-acetic acid, 5-cyanoindole, and 2-methylindole. The experimental protocols and quantitative data presented are illustrative and intended to serve as a guide for future research.

Introduction

This compound is a synthetic organic compound featuring a core indole scaffold, a structure of significant interest in medicinal chemistry due to its prevalence in biologically active molecules.[1][2] The molecule is functionalized with a cyano group at the 5-position, a methyl group at the 2-position, and an acetic acid moiety at the 3-position. These substitutions are anticipated to confer a unique pharmacological profile. The indole nucleus is a key component of the amino acid tryptophan and is found in numerous pharmaceutical agents.[3] The cyano group at the 5-position is a strong electron-withdrawing group, a feature leveraged in the design of various therapeutics, including the antidepressant vilazodone.[4] The 2-methyl substitution is known to be present in compounds with anti-inflammatory and antimicrobial properties.[1][5] The 3-acetic acid side chain is characteristic of the auxin class of plant hormones and their analogs, some of which have been investigated for their cytotoxic effects.[6][7] This whitepaper will explore the potential mechanisms of action of this compound based on these structural precedents.

Putative Mechanism of Action 1: Peroxidase-Activated Cytotoxicity for Cancer Therapy

A compelling hypothetical mechanism for this compound is its action as a pro-drug that can be selectively activated in the tumor microenvironment. This is based on the known activity of indole-3-acetic acid (IAA) and its derivatives, which can be oxidized by peroxidases, such as horseradish peroxidase (HRP), to generate cytotoxic species.[7] This approach has been proposed for targeted cancer therapy.[6]

Proposed Signaling Pathway

The proposed cytotoxic pathway involves the enzymatic oxidation of this compound by peroxidases, which are often present at higher levels in or can be targeted to cancer cells. This oxidation would likely lead to the formation of a radical cation, followed by decarboxylation to yield a highly reactive and cytotoxic 3-methylene-2-oxindole analog. This reactive intermediate could then form covalent adducts with essential biological nucleophiles such as thiols in proteins and DNA, leading to cellular damage and apoptosis.

Illustrative Quantitative Data

The following table presents hypothetical quantitative data for the cytotoxic activity of this compound, based on typical values for related compounds.

| Cell Line | Assay Type | Parameter | Value (μM) | Condition |

| Human Breast Cancer (MCF-7) | MTT Assay | IC50 | 5 | + 1 µg/mL HRP |

| Human Colon Cancer (HT-29) | Colony Formation | IC50 | 8 | + 1 µg/mL HRP |

| Normal Fibroblasts (NIH-3T3) | MTT Assay | IC50 | > 100 | + 1 µg/mL HRP |

| Human Breast Cancer (MCF-7) | MTT Assay | IC50 | > 100 | - HRP |

Table 1: Hypothetical cytotoxic activity of this compound.

Experimental Protocol: In Vitro Cytotoxicity Assay

Objective: To determine the peroxidase-dependent cytotoxicity of this compound against cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HT-29) and a normal cell line (e.g., NIH-3T3).

-

Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin.

-

This compound.

-

Horseradish peroxidase (HRP).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

DMSO.

-

96-well plates.

Procedure:

-

Seed cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Treat the cells with the compound dilutions in the presence or absence of a fixed concentration of HRP (e.g., 1 µg/mL). Include vehicle-only and HRP-only controls.

-

Incubate the plates for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values.

Putative Mechanism of Action 2: Anti-inflammatory Activity via COX Inhibition

The 2-methylindole scaffold is a known feature of compounds that exhibit anti-inflammatory activity, including inhibitors of cyclooxygenase (COX) enzymes.[8] Therefore, this compound may act as an inhibitor of COX-1 and/or COX-2, thereby reducing the production of pro-inflammatory prostaglandins.

Proposed Signaling Pathway

In this proposed mechanism, this compound would bind to the active site of COX enzymes, preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2). PGH2 is the precursor to various prostaglandins that mediate inflammation, pain, and fever. Inhibition of this pathway would lead to a reduction in these inflammatory responses.

Illustrative Quantitative Data

The following table provides hypothetical inhibitory concentrations for this compound against COX enzymes.

| Enzyme | Assay Type | Parameter | Value (µM) |

| Human COX-1 | Enzyme Inhibition Assay | IC50 | 15 |

| Human COX-2 | Enzyme Inhibition Assay | IC50 | 2 |

Table 2: Hypothetical COX inhibitory activity.

Experimental Protocol: COX Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against COX-1 and COX-2.

Materials:

-

Recombinant human COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

This compound.

-

A colorimetric or fluorescent probe to detect prostaglandin production.

-

Assay buffer.

-

96-well plates.

Procedure:

-

Add assay buffer, the test compound at various concentrations, and the COX enzyme to the wells of a 96-well plate.

-

Incubate for a short period to allow for compound-enzyme interaction.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate at 37°C for a specified time (e.g., 10 minutes).

-

Stop the reaction and add the detection reagent.

-

Measure the signal (colorimetric or fluorescence) using a microplate reader.

-

Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 values.

Conclusion

While direct experimental evidence is currently unavailable, the structural features of this compound suggest several plausible and compelling mechanisms of action with therapeutic potential. The presence of the indole-3-acetic acid moiety points towards a role as a peroxidase-activated cytotoxic agent for cancer therapy. Concurrently, the 2-methylindole core suggests potential anti-inflammatory activity through the inhibition of COX enzymes. Further research, guided by the illustrative protocols outlined in this whitepaper, is necessary to elucidate the precise biological activities of this compound and to validate these hypotheses. The unique combination of functional groups on the indole scaffold makes this compound a promising candidate for further investigation in drug discovery and development.

References

- 1. bioengineer.org [bioengineer.org]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemijournal.com [chemijournal.com]

- 4. benchchem.com [benchchem.com]

- 5. bipublication.com [bipublication.com]

- 6. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. 2-Methylindole | 95-20-5 [chemicalbook.com]

Navigating the Uncharted Territory of 5-Cyano-2-methylindole-3-acetic acid: A Technical Guide Based on Related Indole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide addresses the biological activity of 5-Cyano-2-methylindole-3-acetic acid. It is important to note that a comprehensive review of scientific literature reveals a significant lack of direct studies on this specific compound. Therefore, this document serves as a predictive and foundational resource, extrapolating potential biological activities and experimental approaches from closely related and well-researched indole-3-acetic acid (IAA) derivatives. By examining the structure-activity relationships of analogous compounds, we can infer potential therapeutic applications and provide a roadmap for future research into this compound. This guide will delve into the synthesis, potential biological activities—including anticancer, antimicrobial, and plant growth-regulating effects—and detailed experimental protocols relevant to the investigation of novel indole derivatives.

Synthesis of 5-Substituted-2-methylindole-3-acetic Acids

The synthesis of this compound is not explicitly described in the available literature. However, established methods for the synthesis of 5-substituted indole derivatives can be adapted. A plausible synthetic route could involve the Leimgruber-Batcho indole synthesis, a versatile method for preparing indoles from o-nitrotoluenes.

A potential synthetic approach for 5-cyanoindole, a key intermediate, starts from 3-methyl-4-nitrobenzoic acid[1]. This is converted to 3-methyl-4-nitrile, which then undergoes a ring closure reaction to form the 5-cyanoindole scaffold[1]. Subsequent modifications at the 2 and 3 positions would be necessary to yield the final product.

Another relevant synthetic strategy involves the reaction of indoles with cyanoacetic acid to form 3-cyanoacetyl indoles, which are versatile intermediates for a variety of heterocyclic compounds[2]. While this does not directly yield the target compound, it highlights the utility of cyano-group-containing indole precursors in synthesizing diverse molecular architectures.

Inferred Biological Activities of this compound

Based on the biological activities of structurally similar indole-3-acetic acid derivatives, this compound may exhibit a range of pharmacological effects.

Anticancer and Anti-inflammatory Potential

Numerous indole-3-acetic acid derivatives have demonstrated significant anticancer and anti-inflammatory properties[3][4]. For instance, 5-Methylindole-3-acetic acid (5MI3A) has shown antiproliferative effects in bladder cancer cells by binding to the GABA receptor and inducing apoptosis[5]. Halogenated IAA derivatives have also been identified as potent cytotoxic agents against various cancer cell lines when activated by horseradish peroxidase (HRP)[6]. The anti-inflammatory actions of indole derivatives are often linked to their ability to inhibit cyclooxygenase (COX) enzymes[3].

Table 1: In Vitro Anticancer Activity of Representative Indole-3-Acetic Acid Derivatives

| Compound/Drug | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| Indole Compound X | MCF-7 | 10.2 ± 0.9 |

| Indole Compound X | HeLa | 8.1 ± 0.7 |

| Indole Compound X | A549 | 7.5 ± 0.6 |

| Doxorubicin (Control) | MCF-7 | 0.8 ± 0.1 |

Data is hypothetical and for illustrative purposes, based on general findings for indole derivatives.[7]

Antimicrobial and Antibiofilm Activity

Indole and its derivatives are known to modulate biofilm formation and antibiotic tolerance in various bacteria[8][9]. Some indole-3-carboxamide-polyamine conjugates exhibit broad-spectrum antimicrobial activity[10]. Furthermore, certain indole derivatives have shown synergistic effects when combined with conventional antibiotics against extensively drug-resistant bacteria[11]. The introduction of a cyano group at the 5-position of the indole ring could potentially influence these antimicrobial properties.

Table 2: Antimicrobial Activity of Representative Indole Derivatives

| Compound | Organism | MIC (µg/mL) |

|---|---|---|

| Indole hydrazide/hydrazone 1a-1j | Methicillin-resistant S. aureus (MRSA) | 6.25 - 100 |

| Indole hydrazide/hydrazone 1a-1j | S. aureus | 6.25 - 100 |

Data derived from studies on indole-3-aldehyde hydrazide/hydrazone derivatives.[12]

Auxin and Plant Growth Regulatory Activity

Indole-3-acetic acid is the most common natural plant hormone, playing a crucial role in cell elongation, division, and overall plant development[13]. The biological activity of IAA is mediated by the TIR1 receptor, which leads to the degradation of Aux/IAA transcriptional repressors[14]. While 2-alkylindole-3-acetic acids are known auxins, their activity can be weaker than that of IAA[15]. The presence of a cyano group at the 5-position could modulate the auxin activity of the molecule, potentially making it a selective herbicide or plant growth regulator.

Experimental Protocols

To investigate the potential biological activities of this compound, the following experimental protocols for key assays are provided.

Cell Viability (MTT) Assay for Anticancer Activity

This protocol is used to assess the cytotoxic effects of a compound on cancer cells.[16]

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[17]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to 0.5 McFarland standard.

-

Compound Dilution: Prepare a two-fold serial dilution of this compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Avena Coleoptile Elongation Bioassay for Auxin Activity

This classic bioassay measures the growth-promoting activity of auxin-like compounds.[18][19][20][21]

-

Seedling Preparation: Germinate oat (Avena sativa) seeds in the dark for 3-4 days.

-

Coleoptile Sectioning: Excise 10 mm sections from the sub-apical region of the etiolated coleoptiles.

-

Treatment: Place the coleoptile sections in test tubes containing a buffer solution and various concentrations of this compound.

-

Incubation: Incubate the test tubes on a rotator in the dark for 24 hours.

-

Measurement: Measure the final length of the coleoptile sections.

-

Data Analysis: Compare the elongation of the treated sections to that of the control sections to determine the auxin activity.

Signaling Pathways and Experimental Workflows

Proposed Anticancer Signaling Pathway

Many indole derivatives exert their anticancer effects by inducing apoptosis. A potential pathway for this compound could involve the activation of caspase cascades, leading to programmed cell death.

Experimental Workflow for Anticancer Evaluation

A typical workflow for assessing the anticancer potential of a novel compound is illustrated below.

Auxin Signaling Pathway

The canonical auxin signaling pathway involves the degradation of Aux/IAA repressor proteins, leading to the expression of auxin-responsive genes.

Conclusion

While direct experimental data on this compound is currently unavailable, the extensive research on related indole derivatives provides a strong foundation for predicting its potential biological activities. The structural similarities to known anticancer, antimicrobial, and auxin-like compounds suggest that this compound is a promising candidate for further investigation. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers to begin exploring the therapeutic and agricultural potential of this novel indole derivative. Future studies are essential to elucidate the specific biological profile of this compound and validate the hypotheses presented herein.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04385A [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. [Chemical structure and anti-inflammatory activity in the group of substituted indole-3-acetic acids (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Methylindole-3-acetic acid | 1912-47-6 | FM30491 [biosynth.com]

- 6. Halogenated indole-3-acetic acids as oxidatively activated prodrugs with potential for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Indole and Derivatives Modulate Biofilm Formation and Antibiotic Tolerance of Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indole-3-acetic acid impacts biofilm formation and virulence production of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 14. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Studies on Growth Regulators. I. Improved Avena Coleoptile Elongation Test for Auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scribd.com [scribd.com]

- 20. biologydiscussion.com [biologydiscussion.com]

- 21. The bioassay of auxin is aAvena curvature test bCallus class 11 biology CBSE [vedantu.com]

Spectroscopic and Synthetic Profile of 5-Cyano-2-methylindole-3-acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 5-Cyano-2-methylindole-3-acetic acid (CAS No. 13218-36-5), a substituted indole derivative of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectroscopic data for this specific compound in the public domain, this document presents a predictive analysis based on the well-documented spectroscopic characteristics of closely related indole derivatives. The provided data serves as a foundational reference for researchers engaged in the synthesis, characterization, and application of this molecule.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic features of this compound. These predictions are derived from the analysis of experimental data for structurally analogous compounds, including 5-cyanoindole, 5-methoxy-2-methyl-3-indoleacetic acid, and 5-methylindole-3-acetic acid.

Table 1: Predicted ¹H NMR Spectral Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Indole N-H | 10.5 - 11.5 | br s | Broad singlet, position can vary with solvent and concentration. |

| H4 | ~ 7.9 | d | Doublet, expected to be the most downfield aromatic proton due to the anisotropic effect of the cyano group. |

| H6 | ~ 7.4 | dd | Doublet of doublets. |

| H7 | ~ 7.3 | d | Doublet. |

| CH₂ | ~ 3.7 | s | Singlet, methylene protons of the acetic acid side chain. |

| CH₃ | ~ 2.4 | s | Singlet, methyl group at the 2-position of the indole ring. |

| COOH | 11.0 - 12.5 | br s | Broad singlet, carboxylic acid proton, highly dependent on solvent. |

Table 2: Predicted ¹³C NMR Spectral Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O | 170 - 175 | Carboxylic acid carbonyl carbon. |

| C2 | 135 - 140 | Carbon bearing the methyl group. |

| C3 | 105 - 110 | Carbon bearing the acetic acid side chain. |

| C3a | 125 - 130 | Bridgehead carbon. |

| C4 | 120 - 125 | Aromatic carbon. |

| C5 | 100 - 105 | Carbon bearing the cyano group. |

| C6 | 125 - 130 | Aromatic carbon. |

| C7 | 110 - 115 | Aromatic carbon. |

| C7a | 135 - 140 | Bridgehead carbon. |

| CN | 118 - 122 | Cyano group carbon. |

| CH₂ | 30 - 35 | Methylene carbon. |

| CH₃ | 10 - 15 | Methyl carbon. |

Table 3: Predicted Mass Spectrometry Data

| Technique | Expected [M+H]⁺ (m/z) | Expected [M-H]⁻ (m/z) | Key Fragmentation Pattern |

| ESI-MS | 215.0815 | 213.0662 | Loss of CO₂ (44 Da) from the carboxylic acid is a common fragmentation pathway for indole-3-acetic acids. |

Molecular Formula: C₁₂H₁₀N₂O₂; Molecular Weight: 214.22 g/mol [1]

Table 4: Predicted Infrared (IR) Spectral Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Indole) | 3300 - 3500 | Medium, Broad |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad |

| C≡N Stretch (Cyano) | 2220 - 2240 | Medium to Strong |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-N Stretch | 1200 - 1350 | Medium |

Synthesis Protocol

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of 5-substituted indole derivatives. A general procedure is outlined below, based on the Fischer indole synthesis followed by functional group manipulations.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 5-cyano-2-methylindole-3-carboxylate

-

A mixture of p-cyanoaniline (1 equivalent) and ethyl α-methylacetoacetate (1.1 equivalents) is prepared.

-

The mixture is heated under acidic conditions (e.g., using a mixture of sulfuric acid and acetic acid or hydrobromic acid) to facilitate the Fischer indole synthesis.

-

The reaction is refluxed for several hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and neutralized. The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude ethyl 5-cyano-2-methylindole-2-carboxylate.

-

Purification is achieved by recrystallization or column chromatography.

Step 2: Hydrolysis to this compound

-

The ethyl 5-cyano-2-methylindole-2-carboxylate from Step 1 is dissolved in a suitable solvent mixture (e.g., ethanol and water).

-

An excess of a strong base (e.g., sodium hydroxide or potassium hydroxide) is added to the solution.

-

The mixture is heated to reflux and stirred for several hours to ensure complete hydrolysis of the ester.

-

After cooling, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

The resulting solid is collected by filtration, washed with water, and dried to afford this compound.

Visualizations

Synthetic Pathway

Caption: Synthetic route to this compound.

Spectroscopic Characterization Workflow

Caption: Workflow for the purification and spectroscopic characterization.

References

An In-depth Technical Guide on 5-Cyano-2-methylindole-3-acetic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-acetic acid (IAA) and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities. This technical guide focuses on the synthesis, potential biological activities, and experimental methodologies related to 5-Cyano-2-methylindole-3-acetic acid and its analogs. While specific data for the title compound is limited in publicly accessible literature, this document compiles relevant information from structurally similar compounds to provide a foundational understanding for researchers. This guide outlines potential synthetic pathways, discusses the biological evaluation of related indole derivatives, and presents hypothetical experimental protocols and signaling pathways to stimulate further investigation into this promising chemical scaffold.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The substitution pattern on the indole ring system dramatically influences the biological activity of the resulting molecules. The introduction of a cyano group at the 5-position and a methyl group at the 2-position of the indole-3-acetic acid core is anticipated to modulate the compound's physicochemical properties and biological target interactions. This guide explores the available information and provides a framework for the systematic investigation of this compound and its derivatives.

Synthesis of this compound and Analogs

Proposed Synthetic Pathway

A potential synthetic route could involve the Fischer indole synthesis, a robust and widely used method for constructing the indole ring.

dot

Caption: Proposed Fischer Indole Synthesis for this compound.

Key Experimental Protocols (Hypothetical)

Based on general procedures for Fischer indole synthesis and subsequent hydrolysis, a detailed experimental protocol can be proposed.

Step 1: Synthesis of Ethyl 5-Cyano-2-methylindole-2-carboxylate

A procedure analogous to the one described in a Korean patent (KR100411599B1) for 5-substituted indole derivatives could be adapted.[1] This would involve the reaction of a p-substituted aniline, in this case, p-cyanoaniline, with ethyl α-methyl acetoacetate.[1] The reaction is typically carried out in the presence of an acid catalyst, such as a mixture of sulfuric acid and acetic acid or hydrobromic acid, and heated to facilitate the cyclization.[1]

-

Reaction Conditions: p-Cyanoaniline would be diazotized and then reacted with ethyl α-methylacetoacetate to form a hydrazone. This intermediate would then be cyclized under acidic conditions (e.g., sulfuric acid in ethanol) with heating.

-

Purification: The crude product would likely be purified by recrystallization from a suitable solvent like ethanol.

-

Characterization: The structure of the resulting ethyl 5-cyano-2-methylindole-2-carboxylate would be confirmed using techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Step 2: Hydrolysis to this compound

The ester obtained in the previous step would then be hydrolyzed to the corresponding carboxylic acid.

-

Reaction Conditions: The ethyl ester would be refluxed with an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.

-

Workup: After the reaction is complete, the solution would be cooled and acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

Purification: The precipitated this compound would be collected by filtration, washed with water, and could be further purified by recrystallization.

-

Characterization: The final product's identity and purity would be confirmed by melting point determination, NMR spectroscopy, and elemental analysis.

Biological Activity and Potential Applications

While no specific biological data for this compound has been found, the activities of structurally related indole derivatives provide valuable insights into its potential therapeutic applications.

Analog Activity Profile

The following table summarizes the biological activities of various indole-3-acetic acid derivatives, suggesting potential areas of investigation for the 5-cyano analog.

| Compound Class | Biological Activity | Reference |

| 3-Substituted 2-methyl indole analogs | Acetylcholinesterase (AChE) and Glutathione S-transferase (GST) inhibition | [2] |

| Indole-3-acetic acid Schiff base triazoles | Antibacterial, Antifungal, Cytotoxic, Protein Kinase Inhibition | |

| 5-Methoxy-2-methyl-3-indole acetic acid (5MIAA) | Platelet Aggregation Inhibition | |

| Indole acetic acid sulfonate derivatives | Ectonucleotidase Inhibition | |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives | Anti-inflammatory (COX-2 inhibition) |

Potential Signaling Pathways

Based on the activities of related compounds, this compound and its analogs could potentially modulate various signaling pathways. The diagram below illustrates a hypothetical workflow for investigating the anti-inflammatory potential of these compounds through the cyclooxygenase (COX) pathway.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-Cyano-2-methylindole-3-acetic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 5-Cyano-2-methylindole-3-acetic acid is a sparsely studied compound. The following guide extrapolates potential therapeutic targets based on the known biological activities of structurally analogous indole-3-acetic acid derivatives. The proposed mechanisms and experimental protocols are intended to be exploratory and require experimental validation.

Introduction

This compound is a derivative of indole-3-acetic acid (IAA), a well-known plant hormone of the auxin class[1]. While IAA and its derivatives have been extensively studied for their roles in plant physiology, there is growing interest in their potential therapeutic applications in human diseases[1][2]. The introduction of a cyano group at the 5-position and a methyl group at the 2-position of the indole ring can significantly alter the molecule's electronic and steric properties, potentially leading to novel biological activities and therapeutic targets. This guide explores the potential therapeutic targets of this compound by examining the established activities of its structural analogs.

Physicochemical Properties

Quantitative data for this compound is limited to its basic physicochemical properties, as listed by chemical suppliers.

| Property | Value | Source |

| CAS Number | 13218-36-5 | [3][4][5] |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [3] |

| Molecular Weight | 214.22 g/mol | [3] |

Potential Therapeutic Targets and Mechanisms of Action

Based on the biological activities of structurally related indole-3-acetic acid derivatives, several potential therapeutic targets can be postulated for this compound.

Several indole-3-acetic acid derivatives have demonstrated anticancer properties through various mechanisms.

-

Pro-drug for Peroxidase-Based Cancer Therapy: Indole-3-acetic acid (IAA) and its 5-fluoro derivative can be oxidized by horseradish peroxidase (HRP) to generate cytotoxic species, suggesting a potential application in targeted cancer therapy where HRP is delivered to tumor cells[2]. The electron-withdrawing nature of the cyano group in this compound could influence its oxidation potential and the reactivity of the resulting radical species, potentially enhancing its cytotoxicity in the presence of a peroxidase.

-

Induction of Apoptosis: 5-Methylindole-3-acetic acid has been shown to induce apoptosis in cancer cells[6]. The signaling pathways could involve the activation of caspases and other pro-apoptotic proteins. It is plausible that this compound could also trigger programmed cell death in cancer cells.

-

GABA Receptor Modulation: 5-Methylindole-3-acetic acid is known to bind to the GABA receptor, an inhibitory neurotransmitter receptor[6]. Dysregulation of GABAergic signaling has been implicated in some cancers. The 5-cyano substituent might modulate the affinity and activity of the compound at the GABA receptor, offering a potential avenue for cancer therapy.

Figure 1: Potential anticancer mechanisms of this compound.

Derivatives of 2-methylindole-3-acetic acid have been evaluated for their anti-inflammatory and analgesic properties[7]. The mechanisms underlying these activities often involve the inhibition of inflammatory mediators.

-

Inhibition of Pro-inflammatory Mediators: 5-Methylindole-3-acetic acid inhibits the production of pro-inflammatory mediators[6]. This suggests that this compound could potentially target enzymes or signaling pathways involved in inflammation, such as cyclooxygenases (COX) or lipoxygenases (LOX).

Figure 2: Postulated anti-inflammatory pathway of this compound.

The structural similarity to neurotransmitters and the observed activity of analogs at the GABA receptor suggest potential applications in neuroscience.

-

Enzyme Inhibition in Neurodegenerative Diseases: Analogs of 2-methyl-indole-3-acetic acid have been investigated as inhibitors of acetylcholinesterase (AChE) and glutathione S-transferase (GST), enzymes relevant to neurodegenerative diseases like Alzheimer's disease[8]. The cyano group could play a role in the binding of this compound to the active sites of these enzymes.

Figure 3: Potential neurological targets of this compound.

Proposed Experimental Protocols

To validate the potential therapeutic targets of this compound, the following experimental protocols are proposed.

-

Objective: To determine if this compound exhibits enhanced cytotoxicity in the presence of horseradish peroxidase (HRP).

-

Methodology:

-

Culture a panel of human cancer cell lines (e.g., breast, colon, lung).

-

Treat the cells with varying concentrations of this compound in the presence and absence of a fixed concentration of HRP.

-

Include control groups with HRP alone and no treatment.

-

After a suitable incubation period (e.g., 48-72 hours), assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

-

Calculate the IC50 values for each condition to determine the effect of HRP on the compound's cytotoxicity.

-

-

Objective: To investigate the ability of this compound to induce apoptosis in cancer cells.

-

Methodology:

-

Treat cancer cells with this compound at concentrations around its IC50 value.

-

After 24-48 hours, harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the stained cells using flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

-

Western blot analysis can be performed to assess the levels of key apoptosis-related proteins such as cleaved caspase-3, Bax, and Bcl-2.

-

-

Objective: To determine if this compound binds to the GABA receptor.

-

Methodology:

-

Use a commercially available GABA receptor binding assay kit or prepare membrane fractions from cells expressing the GABA receptor.

-

Perform a competitive binding assay using a radiolabeled GABA receptor ligand (e.g., [³H]muscimol) and increasing concentrations of this compound.

-

Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

-

-

Objective: To evaluate the inhibitory activity of this compound against AChE.

-

Methodology:

-

Utilize a colorimetric AChE inhibition assay based on the Ellman's method.

-

Incubate purified AChE with varying concentrations of this compound.

-

Initiate the enzymatic reaction by adding the substrate acetylthiocholine and the chromogen DTNB.

-

Measure the absorbance at a specific wavelength to determine the rate of the enzymatic reaction.

-

Calculate the percentage of inhibition and the IC50 value for the compound.

-

Figure 4: Proposed experimental workflow for target identification.

Conclusion

While direct experimental data on the therapeutic targets of this compound is currently unavailable, a systematic investigation based on the known activities of its structural analogs can provide valuable insights. The proposed targets, including those involved in cancer, inflammation, and neurological disorders, represent promising avenues for future research. The outlined experimental protocols offer a clear path for the scientific community to elucidate the pharmacological profile of this novel compound and to unlock its potential therapeutic applications. Further research into the synthesis and biological evaluation of a series of 5-substituted-2-methylindole-3-acetic acids will be crucial to establish clear structure-activity relationships and to optimize the therapeutic potential of this chemical scaffold.

References

- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. This compound | CAS 13218-36-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. 2abiotech.net [2abiotech.net]

- 6. 5-Methylindole-3-acetic acid | 1912-47-6 | FM30491 [biosynth.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. abis-files.yyu.edu.tr [abis-files.yyu.edu.tr]

In Silico Docking Studies of 5-Cyano-2-methylindole-3-acetic acid: A Technical Guide to Unveiling Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This whitepaper provides a comprehensive technical guide for conducting in silico molecular docking studies on 5-Cyano-2-methylindole-3-acetic acid, a novel compound with potential therapeutic applications. In the absence of published docking research on this specific molecule, this document outlines a robust, hypothetical study targeting key proteins implicated in inflammation and cancer: Cyclooxygenase-2 (COX-2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The selection of these targets is based on the known biological activities of structurally related indole-3-acetic acid derivatives. This guide offers detailed experimental protocols, from protein and ligand preparation to the execution of docking simulations and subsequent data analysis. The methodologies are grounded in established practices to ensure the scientific rigor of the proposed study. Included are templates for data presentation and a visual workflow to aid researchers in designing and implementing their own in silico screening projects for this and other novel chemical entities.

Introduction

This compound is a derivative of indole-3-acetic acid (IAA), a well-known plant hormone.[1][2][3] While IAA and its analogues have been extensively studied for their roles in plant physiology, recent research has highlighted the potential of synthetic indole derivatives in human health, demonstrating activities such as anti-inflammatory and anticancer effects.[4] The addition of a cyano group and a methyl group to the indole core can significantly alter the molecule's electronic and steric properties, potentially leading to novel interactions with therapeutic targets.

Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule to a target protein.[5][6] This approach is instrumental in the early stages of drug discovery for identifying potential drug candidates, optimizing lead compounds, and elucidating mechanisms of action at a molecular level.[5] This guide details a proposed in silico docking study to explore the therapeutic potential of this compound.

Target Selection

Based on the known biological activities of indole derivatives, two high-value protein targets have been selected for this proposed study:

-

Cyclooxygenase-2 (COX-2): An enzyme that is often upregulated at sites of inflammation and in various types of cancer.[7] Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects.[7]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[8][9][10] Inhibition of the VEGF pathway is a well-established strategy in anti-cancer therapy.[8][9]

Experimental Protocols

This section outlines a detailed methodology for performing molecular docking of this compound against COX-2 and VEGFR2.

Required Software and Resources

-

Molecular Modeling Software: AutoDock Tools, PyRx, or similar platforms for preparing protein and ligand files.

-

Docking Engine: AutoDock Vina for performing the docking calculations.[11]

-

Visualization Software: BIOVIA Discovery Studio, PyMOL, or UCSF Chimera for analyzing protein-ligand interactions.

-

Protein Data Bank (PDB): For retrieving the 3D crystal structures of the target proteins.

Protein Preparation

-

Structure Retrieval: Obtain the 3D crystal structures of human COX-2 (PDB ID: 3LN1) and VEGFR2 from the Protein Data Bank.[7]

-

Protein Cleaning: Load the PDB files into the molecular modeling software. Remove all non-essential components, including water molecules, co-crystallized ligands, and any duplicate protein chains.[7]

-

Protonation and Repair: Add polar hydrogen atoms to the protein structure. This step is crucial for defining the correct ionization states of amino acid residues at a physiological pH.

-

File Conversion: Save the prepared protein structure in the PDBQT file format, which includes Gasteiger partial charges required by AutoDock Vina.[11]

Ligand Preparation

-

2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw.

-

3D Conversion and Energy Minimization: Convert the 2D structure to a 3D conformation. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation of the ligand.[7]

-

File Conversion: Save the prepared ligand structure in the PDBQT format. This process will define the rotatable bonds and assign partial charges.

Molecular Docking Workflow

-

Grid Box Definition: For each protein target, define a grid box that encompasses the active site. The dimensions and coordinates of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.[11]

-

Docking Simulation: Run the docking simulation using AutoDock Vina. The software will generate multiple binding poses of the ligand within the protein's active site and rank them based on their predicted binding affinity (docking score) in kcal/mol.[7]

-

Analysis of Results: The output will consist of several ligand poses with their corresponding binding energies. The pose with the lowest binding energy is typically considered the most favorable and most likely binding mode.[7]

-

Interaction Visualization: Analyze the best-scoring pose using visualization software to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the target protein.

Data Presentation

The quantitative results from the docking simulations should be summarized in a clear and structured table to facilitate comparison and analysis.

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki) (µM) | Interacting Amino Acid Residues | Hydrogen Bonds (Residue and Atom) |

| COX-2 | 3LN1 | - | - | ||

| VEGFR2 | - | - |

Table 1: Hypothetical Docking Results for this compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the in silico docking protocol described in this guide.

References

- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 2. Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole-3-Acetic Acid | C10H9NO2 | CID 802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Methylindole-3-acetic acid | 1912-47-6 | FM30491 [biosynth.com]

- 5. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Molecular docking analysis of vascular endothelial growth factor receptor with bioactive molecules from Piper longum as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Molecular docking analysis of VEGF with compounds from tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 11. isfcppharmaspire.com [isfcppharmaspire.com]

5-Cyano-2-methylindole-3-acetic acid: A Technical Guide to a Potential Plant Growth Regulator

Introduction to Auxins and Indole-3-Acetic Acid Derivatives

Auxins are a class of plant hormones that play a pivotal role in virtually all aspects of plant growth and development. The most common and physiologically active natural auxin is Indole-3-acetic acid (IAA).[1][2][3] Synthetic auxins, which are structurally similar to IAA, are widely used in agriculture and horticulture to promote rooting, fruit set, and to control plant growth.[1][4]

The biological activity of IAA and its analogs is determined by their molecular structure, which influences their ability to bind to auxin receptors and trigger downstream signaling pathways.[5] Modifications to the indole ring, such as substitutions at various positions, can significantly alter the auxin activity, stability, and transport of the molecule within the plant.

The Potential of 5-Cyano-2-methylindole-3-acetic acid

This compound is a synthetic derivative of IAA. Its potential as a plant growth regulator can be inferred from the known effects of substitutions at the 2 and 5 positions of the indole ring.

-

Substitution at the 2-position: The presence of a methyl group at the 2-position is known to influence auxin activity. While some studies have shown that 2-methyl-IAA exhibits auxin-like effects, its activity can be attenuated compared to IAA. This is potentially due to steric hindrance affecting receptor binding.

-

Substitution at the 5-position: Substitutions on the benzene ring of the indole nucleus can modulate auxin activity. For instance, 5-methylindole-3-acetic acid is known to act as a potent auxin, promoting cell elongation and division.[6] The introduction of a cyano (-CN) group, which is a strong electron-withdrawing group, at the 5-position could significantly impact the electronic properties of the indole ring and, consequently, its interaction with auxin receptors.

Based on these structural considerations, this compound is hypothesized to possess auxin-like activity, though its specific potency and physiological effects require empirical validation.

Proposed Mechanism of Action: The Auxin Signaling Pathway

It is hypothesized that this compound, like other auxins, would exert its effects through the canonical auxin signaling pathway. This pathway involves the perception of the auxin signal by specific receptors, leading to the degradation of transcriptional repressors and the subsequent expression of auxin-responsive genes.

Caption: Hypothesized signaling pathway for this compound.

Experimental Protocols for Evaluation

To empirically determine the plant growth regulatory effects of this compound, a series of standardized bioassays should be conducted. The following protocols are adapted from established methods for auxin activity assessment.

Root Elongation Assay in Arabidopsis thaliana

This assay is a sensitive method to determine the effect of auxin-like compounds on primary root growth and lateral root formation.

Materials:

-

Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)

-

Murashige and Skoog (MS) medium including vitamins

-

Agar

-

Petri dishes (9 cm)

-

This compound

-

Indole-3-acetic acid (IAA) as a positive control

-

Solvent for dissolving compounds (e.g., DMSO or ethanol)

-

Growth chamber with controlled light and temperature

Procedure:

-

Preparation of Stock Solutions: Prepare a 10 mM stock solution of this compound and IAA in the chosen solvent.

-

Preparation of Treatment Plates: Prepare MS agar medium and autoclave. While the medium is cooling but still liquid (around 50-60°C), add the test compounds to achieve a range of final concentrations (e.g., 10⁻⁹ M, 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M). Also prepare control plates with the solvent only and plates with corresponding concentrations of IAA. Pour the media into petri dishes.

-

Seed Sterilization and Plating: Surface sterilize Arabidopsis seeds and place them on the prepared plates.

-

Stratification and Growth: Store the plates at 4°C in the dark for 2-4 days to synchronize germination. Then, transfer the plates to a growth chamber under a long-day photoperiod (16h light / 8h dark) at 22°C.

-

Data Collection and Analysis: After a set period of growth (e.g., 7-10 days), measure the primary root length and count the number of lateral roots for each seedling. Statistically analyze the data to compare the effects of different concentrations of this compound with the control and IAA treatments.

Avena Coleoptile Straight Growth Test

This classic bioassay measures the ability of a compound to induce cell elongation.

Materials:

-

Oat seeds (Avena sativa)

-

Test solutions of this compound at various concentrations in a buffer solution (e.g., phosphate buffer with 2% sucrose)

-

IAA solutions as a positive control

-

Control buffer solution

-

Petri dishes or small beakers

-

A device for cutting uniform coleoptile sections

Procedure:

-

Seedling Growth: Germinate oat seeds in the dark for approximately 3 days until the coleoptiles are about 2-3 cm long.

-

Coleoptile Sectioning: Under a dim green light, excise the apical 3-4 mm of the coleoptiles. From the remaining portion, cut a uniform section (e.g., 10 mm long).

-

Incubation: Place a set number of coleoptile sections (e.g., 10) into each petri dish containing the test solutions, IAA solutions, or control buffer.

-

Incubation in the Dark: Incubate the dishes in the dark at a constant temperature (e.g., 25°C) for 18-24 hours.

-

Measurement: After incubation, measure the final length of each coleoptile section.

-

Data Analysis: Calculate the elongation (final length - initial length) for each treatment. Compare the elongation induced by this compound with the control and IAA treatments.

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive evaluation of this compound as a plant growth regulator.

Caption: A structured workflow for the evaluation of a novel plant growth regulator.

Quantitative Data Presentation (Hypothetical)

As no experimental data is available for this compound, the following tables are presented as templates for organizing and presenting data that would be generated from the proposed experiments.

Table 1: Effect of this compound on Arabidopsis thaliana Root Growth

| Treatment Concentration (M) | Primary Root Length (mm ± SE) | Number of Lateral Roots (± SE) |

| Control (0) | ||

| 10⁻⁹ | ||

| 10⁻⁸ | ||

| 10⁻⁷ | ||

| 10⁻⁶ | ||

| 10⁻⁵ | ||

| IAA 10⁻⁷ (Positive Control) |

Table 2: Effect of this compound on Avena sativa Coleoptile Elongation

| Treatment Concentration (M) | Mean Elongation (mm ± SE) | % Elongation relative to Control |

| Control (0) | 100% | |

| 10⁻⁷ | ||

| 10⁻⁶ | ||

| 10⁻⁵ | ||

| 10⁻⁴ | ||

| IAA 10⁻⁵ (Positive Control) |

Conclusion and Future Directions

While direct evidence is currently lacking, the chemical structure of this compound suggests it has the potential to function as a plant growth regulator with auxin-like properties. The cyano and methyl substitutions on the indole ring are likely to modulate its activity, stability, and uptake compared to the native auxin, IAA.

Future research should focus on the synthesis and purification of this compound, followed by a systematic evaluation using the standardized bioassays outlined in this guide. Such studies will be crucial to determine its efficacy, optimal concentration, and potential applications in agriculture and horticulture. Furthermore, molecular studies could elucidate its specific interactions with auxin receptors and its impact on the expression of auxin-responsive genes, providing a deeper understanding of its mode of action.

References

- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of indole-3-acetic acid, indole-3-butyric acid and 1-naphthalene acetic acid on the stem cutting and vegetative growth of Lawsonia inermis L. - International Journal of Ecology and Ecosolution - Net Journals [netjournals.org]

- 5. Frontiers | The role of indole derivative in the growth of plants: A review [frontiersin.org]

- 6. chemimpex.com [chemimpex.com]

Methodological & Application

Application Notes and Protocols for Indole-3-Acetic Acid (IAA) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific compound 5-Cyano-2-methylindole-3-acetic acid is limited. This document provides detailed protocols and application notes for its parent compound, Indole-3-acetic acid (IAA), a widely studied natural auxin. The methodologies and principles described herein can serve as a foundational guide for investigating related indole derivatives.

Introduction

Indole-3-acetic acid (IAA) is the most abundant and well-characterized naturally occurring plant hormone of the auxin class.[1] It plays a pivotal role in regulating plant growth and development, including cell division, elongation, and differentiation.[1] Beyond its established functions in botany, emerging research has highlighted its activity in various mammalian cell types, demonstrating effects ranging from cytotoxicity in cancer lines to protective and anti-inflammatory roles in others.[2][3][4] IAA is also produced by various microorganisms and is involved in plant-microbe interactions.[5][6]

These application notes provide a comprehensive overview of IAA's use in cell culture, summarizing key quantitative data and offering detailed experimental protocols.

Mechanism of Action & Signaling Pathways

The biological effects of IAA are context-dependent, varying with cell type and concentration.

-

In Mammalian Cells: Recent studies have begun to elucidate the molecular pathways modulated by IAA. In human dental pulp stem cells, IAA exerts protective effects against oxidative stress by activating the AKT pathway , which subsequently upregulates the transcription factor Nrf2 and its target, Heme Oxygenase 1 (HO-1).[2] In RAW264.7 macrophage cells, IAA's anti-inflammatory action is also linked to the induction of HO-1.[4] Additionally, IAA has been identified as an inhibitor of the central growth regulator TORC1 in yeast, suggesting a conserved mechanism that may be relevant in other eukaryotes.[7]

-

In Plant Cells: The canonical auxin signaling pathway involves the perception of IAA by specific receptor proteins, leading to the degradation of Aux/IAA transcriptional repressors. This de-repression allows Auxin Response Factors (ARFs) to regulate the transcription of auxin-responsive genes, thereby controlling cellular processes.[1]

Below is a diagram illustrating the protective signaling pathway of IAA in human cells.

Caption: IAA-mediated activation of the AKT/Nrf2 signaling pathway.

Quantitative Data Summary

The effective concentration of IAA varies significantly across different cell lines and biological systems. The following tables summarize quantitative data from recent studies.

Table 1: Cytotoxicity of Indole-3-acetic acid (IAA) in Human Cancer Cell Lines

| Cell Line | Cell Type | Parameter | Value (µM) | Reference |

|---|---|---|---|---|

| T47D | Breast Carcinoma | EC₅₀ | 1.68 ± 0.46 | [8] |

| HepaRG | Liver Progenitor | EC₅₀ | 2.21 ± 0.32 | [8] |

| SH-SY5Y | Neuroblastoma | Significant Viability Reduction | 10, 100, 1000 |[3] |

Table 2: Protective and Anti-inflammatory Effects of Indole-3-acetic acid (IAA)

| Cell Line | Model | Effective Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| hDPSC | H₂O₂-induced Oxidative Stress | 150 µM | Attenuated cytotoxicity | [2] |

| RAW264.7 | LPS-induced Inflammation | 10-100 µM | Dose-dependent inhibition of NO and ROS generation |[4] |

Experimental Protocols

Protocol 1: Preparation of IAA Stock Solution (1 mg/mL)

Materials:

-

Indole-3-acetic acid (IAA) powder (MW: 175.19 g/mol )[1]

-

1 M Sodium Hydroxide (NaOH) or 100% Ethanol

-

Sterile deionized water or Phosphate-Buffered Saline (PBS)

-

Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

-

0.22 µm sterile syringe filter

Procedure:

Method A: Alkaline Solubilization (Recommended for aqueous media to prevent precipitation)

-

Weigh 10 mg of IAA powder and place it in a sterile microcentrifuge tube.

-

Add 1 M NaOH dropwise (typically 20-50 µL) while vortexing gently until the powder is fully dissolved. The carboxyl group is deprotonated, enhancing water solubility.

-

Bring the final volume to 10 mL with sterile deionized water or PBS to achieve a final concentration of 1 mg/mL (approx. 5.7 mM).

-

Sterilize the solution by passing it through a 0.22 µm syringe filter.

-

Aliquot into sterile tubes and store at -20°C, protected from light.[9]

Method B: Ethanol Solubilization[10]

-

Weigh 10 mg of IAA powder and place it in a sterile microcentrifuge tube.

-

Add 1 mL of 100% ethanol to dissolve the powder completely.

-

Bring the final volume to 10 mL with sterile deionized water.

-

Note: When diluting this stock into aqueous culture media, the final ethanol concentration should be kept low (typically <0.1%) to avoid solvent toxicity. This method may lead to precipitation in the final culture medium.

-

Store the stock solution at -20°C, protected from light.

Protocol 2: General Method for Assessing IAA Effects on Mammalian Cell Viability

This protocol describes a typical workflow for testing the effect of IAA on the viability of an adherent mammalian cell line using a colorimetric assay (e.g., MTT or CCK-8).

Materials:

-

Adherent mammalian cell line of interest (e.g., SH-SY5Y, T47D)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile 96-well cell culture plates

-

IAA stock solution (see Protocol 1)

-

Cell viability reagent (e.g., MTT, CCK-8)

-

Plate reader (spectrophotometer)

Workflow:

Caption: General workflow for a cell viability experiment with IAA.

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells per well in 100 µL of complete medium).

-

Adhesion: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of IAA from your stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 10, 50, 100, 200 µM). Include a vehicle control (medium with the same amount of solvent used for the highest IAA concentration).

-

Incubation: Carefully remove the old medium from the wells and replace it with 100 µL of the IAA-containing or control medium. Return the plate to the incubator for the desired experimental duration (e.g., 24, 48, or 72 hours).[3]

-

Viability Assessment: At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol (e.g., 10 µL of CCK-8 solution). Incubate for 1-4 hours.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results to determine dose- and time-dependent effects.

References

- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 2. The Protective Effect of Indole-3-Acetic Acid (IAA) on H2O2-Damaged Human Dental Pulp Stem Cells Is Mediated by the AKT Pathway and Involves Increased Expression of the Transcription Factor Nuclear Factor-Erythroid 2-Related Factor 2 (Nrf2) and Its Downstream Target Heme Oxygenase 1 (HO-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Indole-3-Acetic Acid Is Produced by Emiliania huxleyi Coccolith-Bearing Cells and Triggers a Physiological Response in Bald Cells [frontiersin.org]

- 6. journals.asm.org [journals.asm.org]

- 7. Indole-3-acetic acid is a physiological inhibitor of TORC1 in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. phytotechlab.com [phytotechlab.com]

- 10. mdpi.com [mdpi.com]

Applications of 5-Cyano-2-methylindole-3-acetic Acid in Cancer Research: An Overview Based on Related Indole-3-Acetic Acid Derivatives

Disclaimer: As of the current date, there is no publicly available scientific literature detailing the specific applications of 5-Cyano-2-methylindole-3-acetic acid in cancer research. The following application notes and protocols are based on studies of the broader class of indole-3-acetic acid (IAA) and its other derivatives, which have shown potential in oncology research. This information is provided to illustrate the potential mechanisms and experimental approaches that could be relevant for investigating novel IAA analogs like the 5-cyano-2-methyl derivative.

Introduction to Indole-3-Acetic Acid Derivatives in Oncology

Indole-3-acetic acid (IAA), a well-known plant hormone, and its synthetic derivatives have emerged as a promising class of compounds in cancer research. The core concept behind their anticancer activity lies in their function as prodrugs. In their stable form, they exhibit low toxicity, but upon activation under specific conditions, they are converted into potent cytotoxic agents that can selectively target cancer cells. This activation is often achieved through enzymatic reactions, particularly involving peroxidases that can be targeted to tumor sites.